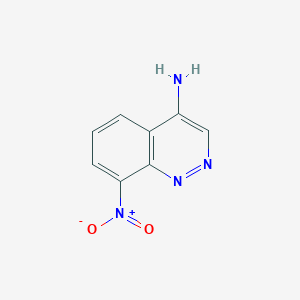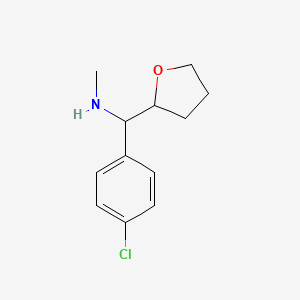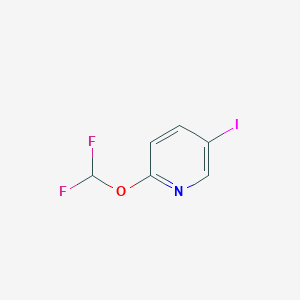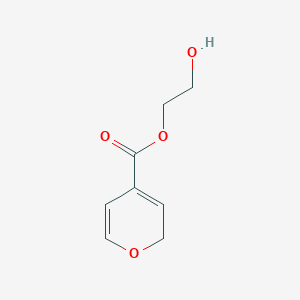
2-Hydroxyethyl 2H-pyran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2H-pyran-4-carboxylate is a chemical compound that belongs to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their broad spectrum of biological and pharmaceutical properties. The 2H-pyran ring structure is a common motif in many natural products and synthetic compounds, making it a valuable target for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2H-pyran-4-carboxylate typically involves multicomponent reactions (MCRs), which are known for their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for pyran derivatives, including this compound, often rely on scalable and cost-effective processes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 2H-pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrans, carboxylic acids, alcohols, and ketones. These products can serve as intermediates for further chemical transformations or as final compounds with specific biological activities.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 2H-pyran-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive compounds.
Medicine: The compound has potential therapeutic applications due to its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The presence of the hydroxyethyl and carboxylate groups allows the compound to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Hydroxyethyl 2H-pyran-4-carboxylate include other pyran derivatives such as:
- 2H-chromenes
- Pyran-2-ones
- Pyran-4-ones
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the carboxylate group provides additional sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2-hydroxyethyl 2H-pyran-4-carboxylate |
InChI |
InChI=1S/C8H10O4/c9-3-6-12-8(10)7-1-4-11-5-2-7/h1-2,4,9H,3,5-6H2 |
InChI-Schlüssel |
BWKQSMTVGCYPDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C=CO1)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


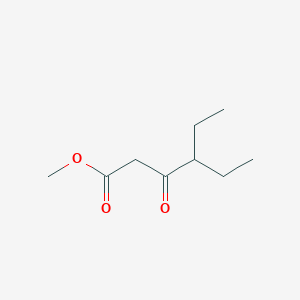
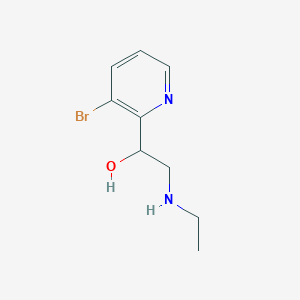

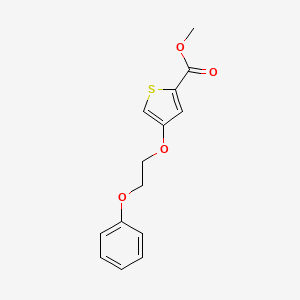
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
![7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylicacid](/img/structure/B13016317.png)
![tert-butyl (2R,4S)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13016324.png)
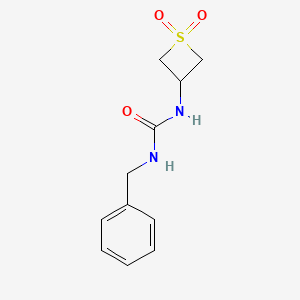
![4,6-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13016334.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)

